REACTION_CXSMILES
|
[CH3:1][N:2]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6]>[Pd].C1COCC1.CO>[NH2:16][C:12]1[CH:11]=[C:10]([N:2]([CH3:1])[C:3](=[O:9])[O:4][C:5]([CH3:6])([CH3:7])[CH3:8])[CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
880 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
THF MeOH
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously overnight under an atmosphere of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen three times
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)N(C(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |